molecular formula C9H8BrFO B566912 1-(2-Bromo-3-fluorophenyl)propan-1-one CAS No. 1261775-92-1

1-(2-Bromo-3-fluorophenyl)propan-1-one

Cat. No.: B566912
CAS No.: 1261775-92-1
M. Wt: 231.064
InChI Key: FYLJUZRUBKUSPC-UHFFFAOYSA-N
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Description

1-(2-Bromo-3-fluorophenyl)propan-1-one (CAS: 1261775-92-1) is a halogenated aryl ketone featuring bromine and fluorine substituents at the 2- and 3-positions of the phenyl ring, respectively. Its molecular formula is C₉H₈BrFO, with a molecular weight of 231.06 g/mol .

Properties

CAS No.

1261775-92-1

Molecular Formula

C9H8BrFO

Molecular Weight

231.064

IUPAC Name

1-(2-bromo-3-fluorophenyl)propan-1-one

InChI

InChI=1S/C9H8BrFO/c1-2-8(12)6-4-3-5-7(11)9(6)10/h3-5H,2H2,1H3

InChI Key

FYLJUZRUBKUSPC-UHFFFAOYSA-N

SMILES

CCC(=O)C1=C(C(=CC=C1)F)Br

Synonyms

1-(2-BroMo-3-fluorophenyl)propan-1-one

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Comparisons with Similar Compounds

Halogen Substitution Patterns

Key Analogs:
  • 1-(3-Bromophenyl)propan-1-one (CAS: Not specified): Lacks fluorine, with bromine at the meta position.
  • 1-(4-Fluorophenyl)propan-1-one (CAS: Not specified): Features fluorine at the para position.
  • 1-(3-Bromo-4-fluorophenyl)propan-1-one (CAS: 202865-82-5): Bromine and fluorine at 3- and 4-positions, respectively .
  • 2-Bromo-1-(3-chloro-4-methylphenyl)propan-1-one (CAS: 2774950): Chloro and methyl substituents alter lipophilicity and steric bulk .
Table 1: Substituent Effects on Properties
Compound Substituents Molecular Weight (g/mol) Key Effects
1-(2-Bromo-3-fluorophenyl)propan-1-one 2-Br, 3-F 231.06 Steric hindrance (ortho-Br); electron-withdrawing (F) deactivates ring.
1-(3-Bromophenyl)propan-1-one 3-Br ~199.05 Meta-Br reduces steric effects; moderate electronic activation.
1-(4-Fluorophenyl)propan-1-one 4-F ~152.15 Para-F enhances para-directing electronic effects.
1-(3-Bromo-4-fluorophenyl)propan-1-one 3-Br, 4-F ~231.06 Bromine and fluorine in adjacent positions may hinder substitution.

Key Observations :

  • Electronic Effects: Fluorine’s electron-withdrawing nature deactivates the aromatic ring, reducing reactivity in electrophilic substitutions compared to non-fluorinated analogs .

Reactivity in Coupling Reactions

C-O Coupling with N-Hydroxyphthalimide (NHPI)

Evidence from halogenated aryl ketones (e.g., 1-(3-bromophenyl)propan-1-one) shows yields of 60–73% in coupling reactions, with selectivity at the α-position to the ketone . The target compound’s ortho-bromo substituent may lower yields due to steric interference, as seen in 1-(3-bromophenyl)propan-1-one (63% yield) versus para-bromo analogs (60% yield) .

Reactions with HOBt and HOAT

In reactions with HOBt (1-hydroxybenzotriazole), 1-(3-bromophenyl)propan-1-one yields 40% coupled products, while chloro analogs (e.g., 1-(3-chlorophenyl)propan-1-one) yield 41% . The target compound’s fluorine may further modulate reactivity by altering electron density.

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